2-phenoxy-N-(1H-pyrazol-4-yl)propanamide
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Overview
Description
2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide is an organic compound that belongs to the class of phenylpyrazoles It is characterized by the presence of a phenoxy group attached to a pyrazole ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide typically involves the reaction of 2-phenoxypropanoic acid with 4-amino-1H-pyrazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group and pyrazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxy-N-(1H-pyrazol-3-yl)propanamide
- 2-Phenoxy-N-(1H-pyrazol-5-yl)propanamide
- 2-Phenoxy-N-(1H-imidazol-4-yl)propanamide
Uniqueness
2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may result in distinct biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-phenoxy-N-(1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C12H13N3O2/c1-9(17-11-5-3-2-4-6-11)12(16)15-10-7-13-14-8-10/h2-9H,1H3,(H,13,14)(H,15,16) |
InChI Key |
IJGIABORTQQJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CNN=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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